molecular formula C11H10N2O B1613138 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde CAS No. 433920-86-6

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde

Cat. No. B1613138
M. Wt: 186.21 g/mol
InChI Key: REMCWTMSJFZBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde, also known as MPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPB is a heterocyclic compound with a pyrazole ring that has been functionalized with a benzaldehyde group. This compound has been shown to have a wide range of potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a key role in gene expression.

Biochemical And Physiological Effects

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to have potential as an anti-diabetic agent, with studies showing that it can improve glucose tolerance and insulin sensitivity. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has also been shown to have potential as an anti-obesity agent, with studies showing that it can reduce body weight and adipose tissue mass.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde is its versatility. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde can be easily synthesized using a variety of methods, and it can be functionalized with a wide range of groups to create new compounds with different properties. However, one of the main limitations of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde is its potential toxicity. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to be toxic to some cell lines at high concentrations, and further studies are needed to determine its safety in vivo.

Future Directions

There are several future directions for research on 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde. One potential direction is the development of new 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde derivatives with improved properties. For example, researchers could explore the synthesis of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde derivatives that are more potent anti-cancer agents or that have improved selectivity for specific enzymes or signaling pathways. Another potential direction is the development of new methods for the synthesis of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde and its derivatives. Finally, researchers could explore the potential applications of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde in other fields, such as materials science, where it could be used as a building block for the synthesis of new materials with unique properties.

Scientific Research Applications

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde is in the field of medicinal chemistry. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has been shown to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. 4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde has also been shown to have potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-(4-methylpyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMCWTMSJFZBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627116
Record name 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde

CAS RN

433920-86-6
Record name 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-methylpyrazole (1.98 g, 24.11 mmol) in DMF (8 mL) was added to sodium hydride (60% in oil, 0.97 g, 24.25 mmol) in DMF (6 mL) and the resulting mixture was stirred 2 h at RT. 4-Fluorobenzaldehyde (1.26 g, 7.45 mmol) was added dropwise and the resulting mixture heated to 80° C. for 3 h. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The combined organic layers were washed with water and brine, dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) followed by recrystallization from hexane yielded the title compound. MS 187 (M+H)+.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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